REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](O)=O.N1(O)C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[NH2:32][NH:33][C:34]([NH2:36])=[O:35].[OH-].[K+].[NH4+].[Cl-]>CC#N>[CH3:1][O:2][C:3]([C:4]1[NH:36][C:34](=[O:35])[NH:33][N:32]=1)([CH3:7])[CH3:8] |f:2.3,4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)O
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Organic solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT until complete dissolution of solids
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 100° C. for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (8×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C1=NNC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 52.6% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |